

"Benzamide, N,N,4-trimethyl-" solubility in organic solvents

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Compound of Interest

Compound Name: *Benzamide, N,N,4-trimethyl-*

Cat. No.: *B079416*

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An In-Depth Technical Guide to the Solubility of **Benzamide, N,N,4-trimethyl-** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N,N,4-trimethylbenzamide in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this document focuses on the solubility principles of structurally related benzamides, qualitative solubility information, and a detailed experimental protocol for determining precise solubility values.

Principles of Benzamide Solubility

The solubility of a substituted benzamide, such as N,N,4-trimethylbenzamide, in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of N,N,4-trimethylbenzamide, featuring a polar amide group and a largely nonpolar substituted benzene ring, suggests a degree of solubility in a range of organic solvents.

The key structural features influencing its solubility are:

- **Amide Group (-CONH₂):** The amide functional group is polar and capable of acting as a hydrogen bond acceptor. This polarity enhances solubility in polar solvents.

- **N,N-dimethyl Substitution:** The two methyl groups on the nitrogen atom prevent hydrogen bond donation from the amide nitrogen, which can slightly reduce solubility in highly polar, protic solvents compared to unsubstituted benzamide. However, it contributes to the overall molecular size and lipophilicity.
- **4-methyl Substitution:** The methyl group on the benzene ring is nonpolar and increases the lipophilicity of the molecule, favoring solubility in less polar organic solvents.
- **Aromatic Ring:** The benzene ring is nonpolar and contributes to the compound's solubility in aromatic and less polar solvents.

Based on these features, N,N,4-trimethylbenzamide is expected to be soluble in a variety of polar aprotic and polar protic organic solvents.

Qualitative Solubility Data

While specific quantitative solubility data for N,N,4-trimethylbenzamide is not readily available in the public domain, the solubility of structurally analogous compounds provides valuable insights.

Compound Name	Solvent	Solubility
3-fluoro-N,N,4-trimethylbenzamide	Ethanol	Soluble[1]
3-fluoro-N,N,4-trimethylbenzamide	Dichloromethane	Soluble[1]
N,N-dimethylbenzamide	Ethanol	Highly Soluble[2]
N,N-dimethylbenzamide	Acetone	Highly Soluble[2]
N,N-dimethylbenzamide	Chloroform	Highly Soluble[2]

This data suggests that N,N,4-trimethylbenzamide is likely to exhibit good solubility in common polar organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data for N,N,4-trimethylbenzamide in a specific organic solvent, the shake-flask method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of N,N,4-trimethylbenzamide in a selected organic solvent at a controlled temperature.

Materials:

- N,N,4-trimethylbenzamide (solid)
- Selected organic solvent(s) of interest
- Vials with screw caps
- Orbital shaker or rotator
- Constant temperature bath or incubator
- Syringe filters (e.g., 0.22 μm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of solid N,N,4-trimethylbenzamide to a vial. The exact amount should be more than what is expected to dissolve.

- Add a known volume of the selected organic solvent to the vial.
- Securely cap the vial.
- Equilibration:
 - Place the vial in an orbital shaker or rotator within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required may need to be determined empirically.
- Phase Separation:
 - After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
 - Alternatively, for faster separation, centrifuge the vial at the experimental temperature.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
 - Dilute the filtered sample gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.
- Quantification:
 - Analyze the concentration of N,N,4-trimethylbenzamide in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
 - Prepare a calibration curve using standard solutions of N,N,4-trimethylbenzamide of known concentrations in the same solvent.

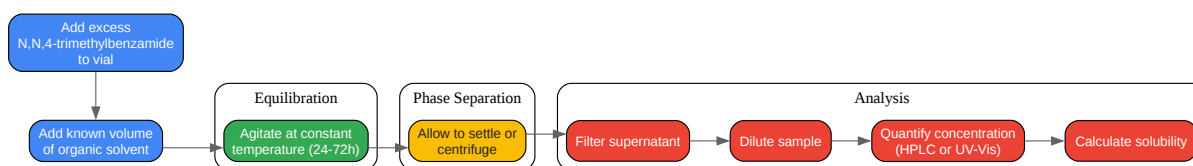
- Calculate the solubility of N,N,4-trimethylbenzamide in the solvent based on the concentration of the saturated solution.

Data Analysis:

The solubility is typically expressed in units of mg/mL, g/L, or mol/L. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.



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References

- 1. Buy 3-fluoro-N,N,4-trimethylbenzamide (EVT-7607029) [evitachem.com]
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